molecular formula C15H17F3N4OS B2933170 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797260-86-6

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2933170
CAS No.: 1797260-86-6
M. Wt: 358.38
InChI Key: XHUDPJVIXKYVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a pyrazole core substituted with cyclopropyl and trifluoromethyl groups, linked via an ethyl chain to a thiophen-2-ylmethyl moiety. Its synthesis likely involves coupling a pyrazole-containing amine with a thiophene-substituted isocyanate, as seen in analogous urea syntheses . The thiophene ring contributes π-π interactions, distinguishing it from phenyl-substituted analogs .

Properties

IUPAC Name

1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4OS/c16-15(17,18)13-8-12(10-3-4-10)22(21-13)6-5-19-14(23)20-9-11-2-1-7-24-11/h1-2,7-8,10H,3-6,9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUDPJVIXKYVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activities:

  • Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and analgesic effects.
  • Urea Moiety : Associated with various pharmacological properties, including antitumor and antimicrobial activities.
  • Cyclopropyl and Trifluoromethyl Substituents : These groups may enhance lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

Anticancer Activity

Studies have shown that urea derivatives can possess significant anticancer properties. For instance, a related compound demonstrated antiproliferative activity against U937 cells with an IC50 value of 16.23 μM, indicating potential for further development as an anticancer agent .

Antimicrobial Properties

Compounds containing thiourea and urea functionalities have been reported to exhibit antibacterial activity. In particular, derivatives have shown efficacy against Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) as low as 0.03–0.06 μg/mL .

Anti-inflammatory Effects

The presence of the pyrazole ring is often linked to anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell survival and apoptosis.

Case Studies

Several studies highlight the promising biological activities of related compounds:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that a series of urea derivatives showed potent antiproliferative activity across multiple cancer cell lines, with some derivatives outperforming established chemotherapeutics .
  • Antimicrobial Efficacy : Research published in ACS Omega demonstrated that specific thiourea derivatives exhibited significant antibacterial activity against resistant strains of bacteria, showcasing their potential as new antibiotics .

Data Summary Table

Biological ActivityRelated FindingsReference
AnticancerIC50 = 16.23 μM against U937 cells
AntimicrobialMIC = 0.03–0.06 μg/mL against S. aureus
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Substituent Effects on Pyrazole and Urea Moieties

Key Structural Analogs :

  • Compound 11d (): 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
    • Differences : Replaces thiophen-2-ylmethyl with a piperazine-thiazole-phenyl group.
    • Impact : The bulkier piperazine-thiazole moiety increases molecular weight (534.1 g/mol vs. ~400–450 g/mol estimated for the target compound) and may reduce membrane permeability .
  • Compound 11e (): 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea. Similarities: Shares the trifluoromethyl group but lacks cyclopropyl and thiophene.

Table 1: Substituent Comparison

Compound Pyrazole Substituents Urea-Linked Group Molecular Weight (g/mol)
Target Compound 5-Cyclopropyl, 3-CF₃ Thiophen-2-ylmethyl ~400–450 (estimated)
11d () None Piperazine-thiazole-phenyl 534.1
11e () None 3-CF₃-phenyl 534.1
11a () 5-Phenyl Trimethylacetamide 466.2

Physicochemical and Spectral Properties

  • Purity : Pyrazole precursors (e.g., 1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine) achieve 95% purity, indicating robust synthetic protocols for related structures .
  • Spectral Data : ESI-MS analysis (e.g., [M+H]+ peaks for 11a–o) is standard for characterization, with the target compound expected to show a distinct molecular ion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.